molecular formula C10H10N2 B11779218 3,4-Dihydro-2H-quinolizine-1-carbonitrile CAS No. 1799420-97-5

3,4-Dihydro-2H-quinolizine-1-carbonitrile

Katalognummer: B11779218
CAS-Nummer: 1799420-97-5
Molekulargewicht: 158.20 g/mol
InChI-Schlüssel: JFDPINZJXIKQBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Dihydro-2H-quinolizine-1-carbonitrile is a heterocyclic compound with the molecular formula C10H10N2. It is characterized by a quinolizine core structure, which is a bicyclic system consisting of a six-membered ring fused to a five-membered ring containing nitrogen.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-2H-quinolizine-1-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable nitrile with a cyclic amine under acidic or basic conditions to form the quinolizine ring system .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: 3,4-Dihydro-2H-quinolizine-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolizine derivatives with different functional groups.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolizine ketones or aldehydes, while reduction can produce amines .

Wirkmechanismus

The mechanism of action of 3,4-Dihydro-2H-quinolizine-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3,4-Dihydro-2H-quinolizine-1-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other quinolizine derivatives and related heterocycles .

Eigenschaften

CAS-Nummer

1799420-97-5

Molekularformel

C10H10N2

Molekulargewicht

158.20 g/mol

IUPAC-Name

3,4-dihydro-2H-quinolizine-1-carbonitrile

InChI

InChI=1S/C10H10N2/c11-8-9-4-3-7-12-6-2-1-5-10(9)12/h1-2,5-6H,3-4,7H2

InChI-Schlüssel

JFDPINZJXIKQBG-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=C2C=CC=CN2C1)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.